5-Amino-6-bromonicotinic acid physical and chemical properties
5-Amino-6-bromonicotinic acid physical and chemical properties
5-Amino-6-bromonicotinic Acid: Physicochemical Profiling and Synthetic Utility in Advanced Medicinal Chemistry
Executive Summary
In the landscape of fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, polyfunctionalized heterocycles are invaluable. 5-Amino-6-bromonicotinic acid (CAS: 1292765-17-3) represents a privileged, highly versatile pyridine scaffold. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic synthetic hub. Its architecture features three orthogonal functional groups: a C6-bromide primed for transition-metal catalysis, a C5-amine capable of heteroannulation or acylation, and a C3-carboxylic acid serving as a directing group or conjugation point. This whitepaper deconstructs the physicochemical properties, mechanistic reactivity, and field-proven synthetic protocols for leveraging this compound in advanced drug development.
Physicochemical & Structural Profiling
Understanding the physical and electronic properties of 5-Amino-6-bromonicotinic acid is critical for predicting its behavior in both synthetic workflows and biological assays. The electron-withdrawing nature of the C6-bromo and C3-carboxylate groups significantly perturbs the basicity of the pyridine nitrogen, rendering the molecule amphoteric but heavily skewed toward acidity.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Implication for Formulation |
| Chemical Name | 5-Amino-6-bromopyridine-3-carboxylic acid | Standard IUPAC nomenclature defining regiochemistry. |
| CAS Registry Number | 1292765-17-3 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C6H5BrN2O2 | Dictates the exact mass for MS identification. |
| Molecular Weight | 217.02 g/mol | Low MW makes it an ideal fragment for FBDD. |
| Monoisotopic Mass | 215.95 Da | Target mass for high-resolution mass spectrometry (HRMS). |
| Predicted pKa (COOH) | ~4.5 | Deprotonates at physiological pH, enhancing aqueous solubility. |
| Predicted pKa (Pyridine N) | ~1.0 | Highly electron-deficient due to the adjacent alpha-bromo group; remains unprotonated at neutral pH. |
| Topological Polar Surface Area | 76.2 Ų | Excellent permeability profile, falling well within the Lipinski Rule of 5 limits (<140 Ų). |
Mechanistic Pathways & Orthogonal Reactivity
The true value of 5-Amino-6-bromonicotinic acid lies in its orthogonal reactivity. The C6 position, being ortho to the electronegative pyridine nitrogen, is highly activated toward oxidative addition by Palladium(0) species. Conversely, the C5-amino group's lone pair is partially delocalized into the electron-deficient pyridine ring, making it less nucleophilic than an aliphatic amine, yet perfectly suited for condensation reactions.
Fig 1. Orthogonal reactivity map of 5-Amino-6-bromonicotinic acid across its three functional groups.
Synthetic Methodologies: Field-Proven Protocols
Protocol A: Chemoselective Synthesis via Nitro Reduction
Causality & Logic: Standard catalytic hydrogenation (H₂, Pd/C) of nitropyridines is highly efficient but notoriously problematic when halogens are present. The Pd(0) species readily inserts into the C-Br bond, leading to hydrodehalogenation. To synthesize 5-Amino-6-bromonicotinic acid from its commercially available precursor (6-Bromo-5-nitronicotinic acid), we utilize a single-electron transfer (SET) mechanism via Stannous Chloride (SnCl₂). This chemoselectively reduces the nitro group through nitroso and hydroxylamine intermediates to the primary amine, leaving the orthogonal C-Br bond completely intact.
Fig 2. Chemoselective reduction workflow preventing hydrodehalogenation of the C6-bromo substituent.
Step-by-Step Methodology (Self-Validating System):
-
Initiation: Suspend 6-bromo-5-nitronicotinic acid (1.0 equiv) in absolute ethanol (0.2 M). Add SnCl₂·2H₂O (4.0 equiv) in a single portion.
-
Reaction: Heat the mixture to 80°C under a nitrogen atmosphere.
-
In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the deep yellow solution transitions to a pale suspension, and the starting mass (M+H = 247/249) is fully replaced by the highly polar product mass (M+H = 217/219). TLC (DCM:MeOH 9:1) will reveal a new, lower-Rf spot that stains intensely with ninhydrin.
-
Workup & Isolation: Cool to room temperature and concentrate under reduced pressure. Resuspend the crude residue in water and quench with saturated aqueous NH₄Cl.
-
Isoelectric Precipitation: Carefully adjust the pH to ~6.0 using saturated NaHCO₃. Causality: As an amphoteric amino acid, the product is zwitterionic and least soluble at its isoelectric point. Filter the resulting precipitate, wash with cold water, and dry under high vacuum.
Protocol B: Suzuki-Miyaura Cross-Coupling at C6
Causality & Logic: The C6-bromo group is highly activated, but the resulting Pd(II) intermediate can be stabilized by coordination to the adjacent pyridine nitrogen, potentially stalling the catalytic cycle. Utilizing a bidentate ligand like dppf forces a cis-geometry on the palladium center, accelerating transmetalation and reductive elimination to overcome this heteroatom-coordination trap.
Step-by-Step Methodology:
-
Setup: In a Schlenk flask, combine 5-Amino-6-bromonicotinic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and Na₂CO₃ (3.0 equiv).
-
Degassing: Evacuate and backfill the flask with Argon (3x). Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).
-
Reaction: Heat to 90°C for 12 hours.
-
Validation: LC-MS will show the disappearance of the characteristic 1:1 isotopic bromine doublet (M+H 217/219), merging into a singlet corresponding to the cross-coupled product.
Analytical Characterization Signatures
To ensure rigorous scientific integrity, the synthesized 5-Amino-6-bromonicotinic acid must be validated against the following spectral signatures:
-
¹H NMR (400 MHz, DMSO-d₆): The pyridine ring contains two isolated protons. The C2 proton (sandwiched between the pyridine N and the COOH) is highly deshielded, appearing as a doublet at ~8.30 ppm (J = 2.0 Hz). The C4 proton appears as a doublet at ~7.65 ppm (J = 2.0 Hz). The primary amine (NH₂) presents as a broad singlet at ~5.80 ppm, integrating for 2H.
-
Infrared (IR) Spectroscopy: Disappearance of the strong asymmetric NO₂ stretch at ~1520 cm⁻¹ and the appearance of a primary amine N-H doublet stretch at ~3300 and ~3400 cm⁻¹.
Applications in Drug Development
In modern medicinal chemistry, 5-Amino-6-bromonicotinic acid is heavily utilized in two primary domains:
-
Kinase Inhibitors: The 5-amino and pyridine nitrogen atoms can act as a bidentate hinge-binding motif, mimicking the adenine ring of ATP to anchor the molecule within the kinase active site.
-
PROTAC Linker Chemistry: The C3-carboxylic acid serves as an ideal, stable attachment point for PEGylated or aliphatic linkers, allowing the pyridine core to act as a rigid vector pointing toward the E3 ubiquitin ligase ligand.
References
- US Patent 7,622,583 B2: Heteroaryl sulfonamides and CCR2. Details "General Procedure B: Reduction of Nitropyridines" utilizing SnCl2 for chemoselective reduction without hydrodehalogenation.
-
National Institutes of Health (NIH) / Angew Chem Int Ed Engl : A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Billingsley & Buchwald. Discusses the optimization of cross-coupling reactions involving highly deactivated or heteroatom-rich pyridine rings. URL:[Link]
